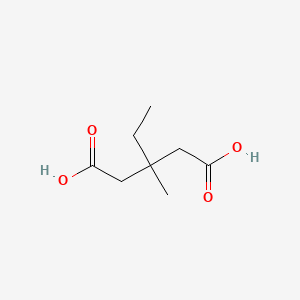

3-Ethyl-3-methylglutaric acid

説明

Contextualizing 3-Ethyl-3-methylglutaric Acid within Metabolic Research

Searches of academic and scientific databases yield minimal information regarding the metabolic significance of this compound. The compound, with the chemical formula C8H14O4, is a dicarboxylic acid. nih.gov However, unlike its structural relatives, such as 3-methylglutaric acid and 3-hydroxy-3-methylglutaric acid, it does not appear as a recognized biomarker or a significant metabolite in the major human metabolic pathways described in the current body of scientific literature. researchgate.netrupahealth.comrupahealth.com

In the field of organic acidurias—inborn errors of metabolism characterized by the excretion of specific organic acids in the urine—this compound is not listed as a primary or secondary marker for any known condition. orpha.netgenome.jp Research in this area extensively details compounds like 3-methylglutaconic acid and ethylmalonic acid, which are indicative of specific enzyme deficiencies and mitochondrial dysfunction, but this compound is conspicuously absent from these discussions. nih.govnih.govhrsa.gov

Evolution of Research on this compound and Associated Conditions

The evolution of research for many organic acids charts a course from their initial identification in patients to the elucidation of the underlying genetic and enzymatic defects. For instance, the study of 3-hydroxy-3-methylglutaric aciduria began with its description in 1976 and has since led to a deep understanding of HMG-CoA lyase deficiency. scielo.brfloridanewbornscreening.com Similarly, research into ethylmalonic encephalopathy has identified mutations in the ETHE1 gene as the cause. hrsa.gov

In stark contrast, there is no discernible history of research focused on this compound in a clinical or metabolic context. The compound is available from chemical suppliers for research purposes, but its application appears to be limited, and it has not been implicated as a causative agent or a biomarker for any metabolic disorder. sigmaaldrich.com Consequently, there are no associated conditions for which a research evolution could be tracked.

Structure

3D Structure

特性

IUPAC Name |

3-ethyl-3-methylpentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O4/c1-3-8(2,4-6(9)10)5-7(11)12/h3-5H2,1-2H3,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAWFHZMTJUGGEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(CC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20201613 | |

| Record name | 3-Ethyl-3-methylglutaric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20201613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5345-01-7 | |

| Record name | 3-Ethyl-3-methylpentanedioic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5345-01-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Ethyl-3-methylglutaric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005345017 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Ethyl-3-methylglutaric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2989 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Ethyl-3-methylglutaric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20201613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ethyl-3-methylglutaric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.904 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Metabolic Pathways and Biochemical Synthesis of 3 Ethyl 3 Methylglutaric Acid

Primary Metabolic Routes of 3-Methylglutaric Acid Formation

The primary pathway for the formation of 3-methylglutaric acid is through the catabolism of leucine (B10760876). nih.govresearchgate.net In certain metabolic disorders, enzymatic defects disrupt this pathway, leading to the accumulation of intermediate metabolites that are then shunted towards the production of 3-methylglutaric acid.

Role of Leucine Catabolism in 3-Methylglutaric Acid Production

Leucine, a branched-chain amino acid, is broken down in the mitochondria to produce energy. nih.govcreative-proteomics.com This multi-step process involves a series of enzymatic reactions. When this pathway is functioning correctly, leucine is ultimately converted into acetyl-CoA and acetoacetate. wikipedia.orgresearchgate.net However, deficiencies in key enzymes can lead to a buildup of upstream intermediates. researchgate.net It is the accumulation of one such intermediate, 3-methylglutaconyl-CoA, that is the primary precursor to the formation of 3-methylglutaric acid. nih.govresearchgate.net

Enzymatic Reactions in 3-Methylglutaric Acid Biosynthesis

The biosynthesis of 3-methylglutaric acid is not a direct step in the normal leucine degradation pathway but rather a consequence of its disruption. Two key enzymes, when deficient, are primarily responsible for the accumulation of precursors that lead to 3-methylglutaric acid formation.

3-hydroxy-3-methylglutaryl-CoA lyase (HMGCL) is a crucial enzyme in the final step of leucine catabolism and in ketogenesis. wikipedia.org It catalyzes the cleavage of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) into acetyl-CoA and acetoacetate. wikipedia.org A deficiency in HMGCL, an autosomal recessive disorder, leads to the accumulation of HMG-CoA and other upstream metabolites. wikipedia.orgnih.gov This condition, known as 3-hydroxy-3-methylglutaric aciduria, results in the increased urinary excretion of 3-hydroxy-3-methylglutaric acid, 3-methylglutaric acid, and 3-hydroxyisovaleric acid. nih.gov

3-methylglutaconyl-CoA hydratase (AUH) is another key enzyme in the leucine catabolic pathway, responsible for the conversion of 3-methylglutaconyl-CoA to HMG-CoA. nih.govwikipedia.org A deficiency in this enzyme, known as 3-methylglutaconic aciduria type I, is a rare autosomal recessive disorder. nih.govmdpi.com This enzymatic block leads to the accumulation of 3-methylglutaconyl-CoA, which is then converted to 3-methylglutaconic acid and subsequently to 3-methylglutaric acid. wikipedia.orgmedlineplus.gov Consequently, individuals with AUH deficiency excrete elevated levels of 3-methylglutaconic acid, 3-methylglutaric acid, and 3-hydroxyisovaleric acid in their urine. nih.govmedlineplus.gov

Intermediates and Precursors in 3-Methylglutaric Acid Synthesis

The direct precursor to 3-methylglutaric acid is 3-methylglutaconyl-CoA. nih.govresearchgate.net In the context of HMGCL and AUH deficiencies, the accumulation of this intermediate is the central event leading to 3-methylglutaric acid formation. It is believed that 3-methylglutaconyl-CoA undergoes a side reaction where it is reduced to form 3-methylglutaryl-CoA, which is then hydrolyzed to 3-methylglutaric acid. nih.gov Other key intermediates that accumulate in these disorders and are indicative of a disruption in leucine catabolism include 3-hydroxy-3-methylglutaric acid and 3-hydroxyisovaleric acid. nih.govmedlineplus.gov

Secondary Metabolic Pathways Leading to 3-Methylglutaric Acid Accumulation

Interestingly, elevated levels of 3-methylglutaric acid are not exclusively found in individuals with primary defects in the leucine catabolic pathway. A condition known as secondary 3-methylglutaric aciduria has been identified in a variety of inborn errors of metabolism that are associated with mitochondrial dysfunction. researchgate.netrupahealth.com In these cases, the enzymes of the leucine degradation pathway are not deficient. nih.gov

Instead, a novel biosynthetic route, termed the "acetyl-CoA diversion pathway," has been proposed. researchgate.netnih.gov This pathway is initiated by a defective electron transport chain, which leads to an inhibition of acetyl-CoA's entry into the citric acid cycle. nih.gov The resulting accumulation of acetyl-CoA is then diverted through a series of reactions to synthesize 3-methylglutaric acid, providing a metabolic link between mitochondrial dysfunction and the excretion of this organic acid. researchgate.netnih.gov In contrast to primary 3-methylglutaric acidurias, the secondary form does not typically show an increase in 3-hydroxyisovaleric acid. nih.gov

| Condition | Deficient Enzyme | Key Accumulated Metabolites | Pathway |

| 3-Hydroxy-3-methylglutaric aciduria | 3-hydroxy-3-methylglutaryl-CoA lyase (HMGCL) | 3-hydroxy-3-methylglutaric acid, 3-methylglutaric acid, 3-hydroxyisovaleric acid | Primary (Leucine Catabolism) |

| 3-Methylglutaconic aciduria type I | 3-methylglutaconyl-CoA hydratase (AUH) | 3-methylglutaconic acid, 3-methylglutaric acid, 3-hydroxyisovaleric acid | Primary (Leucine Catabolism) |

| Secondary 3-methylglutaric aciduria | None in leucine pathway | 3-methylglutaric acid, 3-methylglutaconic acid | Secondary (Acetyl-CoA Diversion) |

The "Acetyl CoA Diversion Pathway" and Mitochondrial Dysfunction

Under normal physiological conditions, acetyl-CoA, a central molecule in metabolism, enters the tricarboxylic acid (TCA) cycle for energy production. However, in various inborn errors of metabolism associated with compromised mitochondrial function, this primary pathway is impeded rupahealth.comnih.govresearchgate.net. This impairment leads to the activation of an alternative biosynthetic route known as the "acetyl-CoA diversion pathway" rupahealth.comnih.govresearchgate.netnih.gov. This pathway provides a metabolic explanation for the accumulation of 3-methylglutaric acid in disorders where the enzymes for leucine catabolism are not deficient nih.govresearchgate.net.

Mitochondrial dysfunction is a key trigger for this diversion. Conditions such as Barth syndrome, which affects mitochondrial membrane integrity, or genetic defects in the components of the electron transport chain (ETC) or ATP synthase, compromise aerobic respiration rupahealth.comnih.govmdpi.com. This leads to an accumulation of reduced cofactors like NADH and FADH2, which in turn causes end-product inhibition of TCA cycle enzymes nih.govmdpi.com. The resulting buildup of acetyl-CoA within the mitochondrial matrix necessitates an alternative metabolic outlet, thus shunting it into the diversion pathway researchgate.netnih.gov.

The acetyl-CoA diversion pathway synthesizes 3-methylglutaric acid from acetyl-CoA in a series of enzyme-mediated steps, providing a direct link between mitochondrial energy metabolism and the production of this organic acid researchgate.netnih.gov.

Key Enzymatic Steps in the Acetyl-CoA Diversion Pathway

| Step | Enzyme | Substrate(s) | Product |

|---|---|---|---|

| 1 | Acetoacetyl-CoA thiolase (T2) | 2x Acetyl-CoA | Acetoacetyl-CoA + CoA |

| 2 | HMG-CoA synthase 2 | Acetoacetyl-CoA + Acetyl-CoA | (S)-HMG-CoA + CoA |

This table details the initial enzymatic reactions that divert acetyl-CoA towards the precursors of 3-methylglutaric acid. Data sourced from nih.gov.

Impact of Impaired Electron Transport Chain Function on 3-Ethyl-3-methylglutaric Acid Production

A defective electron transport chain (ETC) is a primary initiator of the acetyl-CoA diversion pathway nih.govnih.gov. The ETC's role is to oxidize NADH and FADH2, creating a proton gradient for ATP synthesis. When any of the ETC complexes are impaired, the transfer of electrons is hindered nih.govnih.gov. This functional impairment can arise from genetic mutations affecting ETC subunits or from damage to the inner mitochondrial membrane where the ETC is located nih.govmdpi.com.

The immediate consequence of a faulty ETC is the accumulation of its substrates, NADH and FADH2 nih.govmdpi.com. Elevated levels of NADH directly inhibit key enzymes of the TCA cycle, such as isocitrate dehydrogenase and α-ketoglutarate dehydrogenase. This inhibition effectively slows down or halts the cycle, preventing the oxidation of acetyl-CoA nih.gov. As acetyl-CoA produced from the breakdown of fats and carbohydrates can no longer be efficiently processed through the TCA cycle, its concentration within the mitochondria rises significantly researchgate.netnih.gov. This accumulation forces acetyl-CoA into the diversion pathway, leading to the synthesis of trans-3-methylglutaconyl-CoA, which is a precursor to 3-methylglutaric acid nih.govnih.gov. Therefore, impaired ETC function creates the necessary biochemical environment for the production of 3-methylglutaric acid, making its presence in urine a key marker for certain types of mitochondrial dysfunction nih.gov.

Non-enzymatic Chemical Reactions in 3-Methylglutaric Acid Formation

While the initial steps of the acetyl-CoA diversion pathway are enzyme-catalyzed, the subsequent formation of related metabolites involves non-enzymatic chemical reactions nih.govmdpi.com. The product of the enzymatic diversion, trans-3-methylglutaconyl-CoA, is an unstable molecule mdpi.com. It is susceptible to a series of spontaneous chemical transformations nih.govmdpi.com.

One critical non-enzymatic reaction is the isomerization of trans-3-methylglutaconyl-CoA to its stereoisomer, cis-3-methylglutaconyl-CoA nih.govnih.gov. Unlike the trans form, the cis isomer is structurally able to undergo intramolecular cyclization, which forms a reactive cyclic anhydride known as cis-3-methylglutaconyl anhydride, releasing free coenzyme A (CoA) in the process mdpi.comnih.govmdpi.com.

This cyclic anhydride has two primary fates:

Hydrolysis: The anhydride can be hydrolyzed (react with water) to yield cis-3-methylglutaconic acid, a dead-end metabolite that is then excreted in the urine mdpi.comnih.govnih.gov.

Acylation: The reactive anhydride can covalently modify proteins by acylating the amino groups of lysine (B10760008) side chains, a process termed 3-methylglutaconylation. This protein modification may have deleterious pathophysiological consequences nih.govnih.gov.

Furthermore, 3-methylglutaric acid itself is believed to be formed from 3-methylglutaconyl-CoA through a side reaction involving the reduction of a double bond nih.govnih.gov. Together, these non-enzymatic steps explain the presence of a profile of specific organic acids in the urine of individuals with related metabolic disorders mdpi.comnih.gov.

Summary of Non-Enzymatic Reactions

| Reactant | Reaction Type | Product(s) | Significance |

|---|---|---|---|

| trans-3-Methylglutaconyl-CoA | Isomerization | cis-3-Methylglutaconyl-CoA | Precursor for cyclization nih.govmdpi.com |

| cis-3-Methylglutaconyl-CoA | Intramolecular Cyclization | cis-3-Methylglutaconyl anhydride + CoA | Formation of a reactive intermediate nih.gov |

| cis-3-Methylglutaconyl anhydride | Hydrolysis | cis-3-Methylglutaconic acid | Excreted urinary marker nih.gov |

This table outlines the spontaneous chemical transformations that follow the enzymatic production of trans-3-methylglutaconyl-CoA. Data sourced from nih.govnih.govmdpi.comnih.gov.

Pathophysiological Mechanisms of 3 Ethyl 3 Methylglutaric Acid Toxicity

Oxidative Stress and Cellular Damage

Based on a comprehensive review of available scientific literature, there is a significant lack of specific research data on the pathophysiological and neurotoxic mechanisms of 3-Ethyl-3-methylglutaric acid . The detailed toxicological effects outlined in the user's request—such as the generation of reactive oxygen species, lipid peroxidation, effects on antioxidant enzymes, disruption of Na+,K+-ATPase activity, damage to central nervous system structures, and influence on neurodevelopment—are extensively documented for structurally similar compounds like 3-hydroxy-3-methylglutaric acid and 3-methylglutaric acid, which are associated with specific inborn errors of metabolism.

Due to the strict requirement to focus solely on this compound, and the absence of specific research for this compound in the areas outlined, it is not possible to provide a scientifically accurate article that adheres to the requested structure. Extrapolating data from related but distinct chemical compounds would be inappropriate and scientifically unsound. Further research is required to elucidate the specific toxicological profile of this compound.

Neurotoxic Mechanisms of this compound

Role in Neurodegeneration

The accumulation of certain organic acids is increasingly recognized as a key factor in the neurodegenerative processes observed in patients with specific metabolic disorders. nih.gov 3-Methylglutaric acid (3MGA), a compound structurally related to this compound, has been shown to be toxic to neuronal tissue. nih.gov Research suggests that the toxic effects of 3MGA could be a triggering factor for neurodegeneration in disorders associated with 3-methylglutaric aciduria. nih.gov

Experimental studies have provided insights into the mechanisms of this neurotoxicity. In rat brain synaptosomes, 3MGA was found to induce oxidative stress, evidenced by increased lipid peroxidation. nih.govresearchgate.net At higher concentrations, it also directly impairs mitochondrial function. nih.govresearchgate.net This early activation of an oxidative stress response leading to mitochondrial dysfunction is a critical mechanism of its toxicity. nih.gov Similarly, 3-hydroxy-3-methylglutaric acid (HMG), another related organic acid, has been shown to induce oxidative stress and disrupt bioenergetics and mitochondrial dynamics in the rat brain, potentially underlying the neurological symptoms in patients. nih.govnih.govnih.gov These findings suggest that a common pathway for the neurotoxicity of these accumulating organic acids involves the induction of oxidative damage and the subsequent compromise of mitochondrial energy metabolism in the brain. nih.gov

Accumulation of Metabolites and Their Deleterious Effects

In several inherited metabolic disorders, genetic defects in specific enzymatic pathways lead to the abnormal buildup of organic acids. rupahealth.com These disorders, collectively known as organic acidurias, are characterized by the accumulation of metabolites that are normally present only in trace amounts. rupahealth.comrupahealth.com The buildup of these compounds, such as 3-methylglutaconic acid, 3-methylglutaric acid, and 3-hydroxyisovaleric acid, is associated with a range of severe clinical manifestations, including metabolic acidosis, developmental delays, and significant neurological symptoms. rupahealth.com

The accumulation of these metabolites is not merely a biochemical curiosity; they act as endogenous toxins. Elevated levels of compounds like 3-hydroxy-3-methylglutaric acid function as acidogens and metabotoxins, directly contributing to metabolic acidosis. rupahealth.com The consequences of this accumulation can be severe, progressing from poor feeding, vomiting, and lethargy in infants to severe organ dysfunction, seizures, and potentially death. rupahealth.com Chronic exposure is linked to intellectual disability and developmental delays in children. rupahealth.com

Specific Metabolite Accumulation Patterns (e.g., 3-methylglutaconic acid, 3-hydroxyisovaleric acid)

The pattern of accumulating metabolites can be diagnostic for specific underlying enzymatic defects. The 3-methylglutaconic acidurias (MGA-urias) are a group of disorders characterized by the elevated urinary excretion of 3-methylglutaconic acid. wikipedia.orgnih.gov

3-Methylglutaconic Aciduria Type I : This is a rare autosomal recessive disorder affecting the catabolism of the amino acid leucine (B10760876). nih.gov A deficiency in the mitochondrial enzyme 3-methylglutaconyl-CoA hydratase leads to a markedly increased urinary excretion of 3-methylglutaconic acid, along with mildly elevated levels of 3-methylglutaric acid and 3-hydroxyisovaleric acid. nih.gov

3-Hydroxy-3-Methylglutaric Aciduria (HMG Aciduria) : This disorder results from a deficiency of the enzyme 3-hydroxy-3-methylglutaryl-CoA lyase, which is crucial for both leucine breakdown and the formation of ketone bodies. rupahealth.comrevvity.com Patients with HMG aciduria show high urinary levels of 3-hydroxy-3-methylglutaric acid, 3-methylglutaconic acid, 3-hydroxyisovaleric acid, and 3-methylglutaric acid. revvity.comorpha.netnih.gov

The following table summarizes the key metabolites that accumulate in these representative disorders.

| Disorder | Deficient Enzyme | Key Accumulating Metabolites in Urine |

| 3-Methylglutaconic Aciduria Type I | 3-Methylglutaconyl-CoA hydratase | 3-Methylglutaconic acid (markedly elevated), 3-Methylglutaric acid, 3-Hydroxyisovaleric acid nih.gov |

| 3-Hydroxy-3-Methylglutaric Aciduria (HMG) | 3-Hydroxy-3-methylglutaryl-CoA lyase | 3-Hydroxy-3-methylglutaric acid, 3-Methylglutaconic acid, 3-Hydroxyisovaleric acid, 3-Methylglutaric acid orpha.netnih.gov |

Impact on CoA Ratios and Mitochondrial Toxicity

A critical aspect of the toxicity of these accumulating metabolites is their impact on mitochondrial function and the cellular pool of Coenzyme A (CoA). Many metabolic pathways, including the Krebs cycle and fatty acid β-oxidation, depend on a ready supply of free CoA (CoASH).

When intermediates of leucine catabolism accumulate due to an enzyme deficiency, they often do so as CoA esters (e.g., 3-hydroxy-3-methylglutaryl-CoA). The buildup of these specific acyl-CoA molecules can sequester the mitochondrial pool of free CoASH. This disruption leads to an altered ratio of free CoASH to acyl-CoA, which has widespread deleterious effects on mitochondrial energy metabolism. nih.govrupahealth.com

Defects in the electron transport chain can inhibit the entry of acetyl-CoA into the TCA cycle, leading to its accumulation. researchgate.nethealthmatters.io This can trigger an alternative pathway, termed the "acetyl-CoA diversion pathway," where acetyl-CoA is used to synthesize 3-methylglutaric acid, further contributing to its accumulation in disorders of mitochondrial energy metabolism. nih.govhealthmatters.io The accumulation of these metabolites is therefore both a cause and a consequence of mitochondrial dysfunction, creating a vicious cycle of toxicity. nih.govrupahealth.com This impairment of mitochondrial function is a central mechanism by which the accumulation of these organic acids leads to cellular damage and the clinical symptoms observed in patients. rupahealth.comrupahealth.com

Analytical Methodologies for 3 Ethyl 3 Methylglutaric Acid Detection and Quantification

Chromatographic Techniques

Chromatography is a cornerstone of metabolic analysis, allowing for the separation of complex mixtures into individual components. For organic acids like 3-ethyl-3-methylglutaric acid, gas and liquid chromatography, coupled with mass spectrometry, are the most powerful and commonly used approaches.

Gas chromatography-mass spectrometry (GC-MS) is a robust and widely established method for the comprehensive analysis of urinary organic acids. nih.gov This technique is instrumental in screening for various organic acidurias, which are metabolic disorders characterized by the excessive excretion of specific organic acids. nih.gov The standard workflow for GC-MS analysis involves several key steps. First, organic acids are extracted from the biological matrix, typically urine, using organic solvents like ethyl acetate (B1210297) and ether at an acidic pH. washington.edu

Due to the low volatility of organic acids, a derivatization step is necessary to make them suitable for gas chromatography. washington.edunih.gov This chemical modification, commonly silylation using reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), converts the non-volatile acids into more volatile trimethylsilyl (B98337) (TMS) esters. washington.edunih.govcardiff.ac.uk The derivatized sample is then injected into the gas chromatograph, where the compounds are separated based on their boiling points and interactions with the stationary phase of the chromatographic column. nih.gov As the separated compounds elute from the column, they enter the mass spectrometer, which ionizes them and separates the resulting fragments based on their mass-to-charge ratio, allowing for their identification and semi-quantification. nih.govwashington.edu GC-MS allows for the simultaneous analysis of hundreds of different compounds in a single run. nih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a highly sensitive and specific alternative for the quantification of organic acids. This method is particularly useful for analyzing compounds that are difficult to volatilize for GC-MS or for targeted analysis requiring high precision. Low-molecular-mass dicarboxylic acids can be challenging to analyze with reversed-phase liquid chromatography and electrospray mass spectrometry (RP-LC-ESI-MS/MS) due to their high polarity, which can lead to poor retention and signal intensity. nih.gov

To overcome these challenges, derivatization is often employed in LC-MS/MS analysis as well. For instance, derivatization with n-butanol can enhance the signal intensity and improve the chromatographic separation of isomeric compounds. nih.gov LC-MS/MS provides excellent sensitivity and specificity, allowing for the detection of analytes at very low concentrations. nih.gov This technique is used to establish quantitative ranges for various organic acids in matrices like plasma and urine. nih.gov

Spectroscopic Methods

Spectroscopic methods provide valuable information about the molecular structure of analytes. In the context of metabolic analysis, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for both identification and quantification.

Nuclear Magnetic Resonance (NMR) spectroscopy is a non-destructive analytical technique that provides detailed information about the chemical structure of molecules. rupahealth.com It is used to identify and differentiate between various organic acids by analyzing the magnetic properties of their atomic nuclei, primarily hydrogen (¹H NMR) and carbon-13 (¹³C NMR). rupahealth.com The chemical shifts, signal multiplicities, and coupling constants in an NMR spectrum serve as a unique fingerprint for a specific molecule. wiley-vch.de While not as sensitive as mass spectrometry-based methods for routine screening, NMR is invaluable for the structural elucidation of unknown metabolites and can be used for quantitative analysis. rupahealth.com For example, 3-methylglutaric acid has been used as an external chemical shift standard in ¹³C solid-state NMR experiments. researchgate.net

Table 1: Representative ¹³C NMR Chemical Shifts for Glutaric Acid Derivatives

| Carbon Atom | 3-Methylglutaric Acid (Predicted) | 3-Ethyl-3-methylglutarimide (Experimental) |

|---|---|---|

| C=O (Carboxyl/Imide) | ~175 ppm | ~175 ppm |

| CH₂ (adjacent to C=O) | ~40 ppm | ~45 ppm |

| Quaternary C | - | ~35 ppm |

| CH (with methyl group) | ~30 ppm | - |

| CH₂ (of ethyl group) | - | ~30 ppm |

| CH₃ (methyl group) | ~20 ppm | ~25 ppm |

| CH₃ (of ethyl group) | - | ~8 ppm |

Note: This table provides representative chemical shift ranges. Actual values can vary based on solvent and other experimental conditions. Data derived from predictions and analysis of related structures. chemicalbook.comchemicalbook.com

Sample Types for Analysis (Urine, Blood, Cerebrospinal Fluid, Fibroblasts)

The choice of biological sample is critical for the accurate diagnosis of metabolic disorders. Different sample types provide complementary information about the metabolic state of an individual.

Urine: Urine is the most common sample type for organic acid analysis because it contains a wide range of metabolic waste products in relatively high concentrations. nih.govrupahealth.com Elevated excretion of organic acids is a hallmark of many inborn errors of metabolism. nih.govnih.gov

Blood (Plasma/Serum): Blood analysis provides a snapshot of the metabolites circulating in the body at a specific point in time. rupahealth.com Plasma is often used for targeted quantitative analysis of specific organic acids and acylcarnitines to confirm findings from urine screening or newborn screening tests. albertahealthservices.ca

Cerebrospinal Fluid (CSF): In disorders with significant neurological involvement, analysis of cerebrospinal fluid can provide direct insight into the metabolic environment of the central nervous system. nih.gov For some conditions, toxic metabolites may accumulate in the CSF, making it a crucial sample for understanding the pathophysiology of brain damage. nih.gov

Fibroblasts: Cultured skin fibroblasts are typically used for enzymatic assays to confirm a suspected enzyme deficiency at the cellular level, rather than for direct analysis of the organic acid itself.

Quantitative Analysis and Diagnostic Thresholds

Quantitative analysis is essential for confirming a diagnosis and monitoring treatment efficacy. This involves measuring the exact concentration of a specific metabolite, such as this compound, and comparing it to established reference ranges or diagnostic thresholds.

The concentration of the target analyte is determined by comparing its signal response (e.g., peak area in a chromatogram) to that of a known amount of an internal standard, often a stable isotope-labeled version of the analyte. albertahealthservices.ca This allows for precise and accurate quantification.

While specific diagnostic thresholds for this compound are not widely published, reference ranges for related and co-occurring organic acids are well-established. For example, one laboratory reports a reference range for 3-methylglutaric acid in urine as 0.02 - 0.38 mmol/mol creatinine. rupahealth.com For 3-hydroxy-3-methylglutaric acid, a urinary reference range has been reported as ≤ 26 mmol/mol creatinine. rupahealth.com Elevated levels beyond these thresholds are indicative of a potential metabolic disorder. For instance, fit-for-purpose LC-MS/MS methods have established quantitative ranges for similar dicarboxylic acids in plasma (e.g., 5-400 ng/mL) and urine (e.g., 100-5000 ng/mL), demonstrating the precision of modern analytical techniques. nih.gov

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 3-Methylglutaric acid |

| 3-Hydroxy-3-methylglutaric acid |

| 3-Methylglutaconic acid |

| 3-Hydroxyisovaleric acid |

| Acylcarnitines |

| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| n-Butanol |

| Ethyl acetate |

| Ether |

| Hydrogen |

Clinical Spectrum and Differential Diagnosis of 3 Ethyl 3 Methylglutaric Acidurias

Clinical Manifestations of 3-Hydroxy-3-methylglutaric Aciduria (HMGCL Deficiency)

3-Hydroxy-3-methylglutaric aciduria, resulting from a deficiency of the enzyme 3-hydroxy-3-methylglutaryl-CoA lyase (HMGCL), is a rare autosomal recessive disorder affecting leucine (B10760876) metabolism and ketogenesis. medlink.comnih.gov The clinical presentation is varied, ranging from severe, life-threatening episodes in newborns to milder, later-onset forms. orpha.netwikipedia.org

Neonatal Onset and Acute Metabolic Decompensation

A significant portion of individuals with HMGCL deficiency present in the neonatal period, often within the first days of life. researchgate.neth-brs.de In a review of 211 patients, 42.4% experienced their first symptoms as newborns. nih.gov The initial presentation is typically an acute metabolic decompensation, which can be triggered by stressors such as fasting, infections, or vaccinations. orpha.netbabydetect.com More than 95% of patients present with such acute episodes. medlink.comnih.gov These crises are characterized by a rapid onset of symptoms including vomiting, lethargy, hypotonia (weak muscle tone), and dehydration. babydetect.commedlineplus.govresearchgate.net Without prompt intervention, this can quickly progress to coma and may be fatal. medlineplus.govnih.gov

| Clinical Feature | Frequency of Presentation in HMGCL Deficiency | Common Triggers |

| Neonatal Onset | Approximately 42.4% - 50% of cases nih.govresearchgate.net | Fasting, infections, vaccinations, dietary changes orpha.netbabydetect.com |

| Acute Metabolic Decompensation | Over 95% of patients medlink.comnih.gov | Stress of birth, infection, fasting, high protein intake myriad.comrevvity.com |

| Common Symptoms of Decompensation | Vomiting, lethargy, hypotonia, dehydration babydetect.commedlineplus.govresearchgate.net |

Hypoketotic Hypoglycemia and Metabolic Acidosis

A hallmark of HMGCL deficiency is the presence of hypoketotic hypoglycemia, which is dangerously low blood sugar without the expected corresponding production of ketones for energy. medlink.comorpha.netmedlineplus.gov This occurs because the enzyme deficiency blocks the final step in ketogenesis, the body's primary alternative energy source during fasting. nih.govmedlineplus.gov The inability to produce ketones, coupled with impaired leucine breakdown, leads to a buildup of organic acids in the blood, resulting in metabolic acidosis. medlineplus.govmedlineplus.gov Laboratory findings during an acute episode typically show severe hypoglycemia, high anion gap metabolic acidosis, and sometimes hyperammonemia (elevated ammonia levels). wikipedia.orgfrontiersin.org

Neurological Sequelae and Developmental Delay

Recurrent or severe metabolic crises can lead to significant neurological damage. orpha.netbabydetect.com While some individuals may recover completely from their initial episode, many suffer from long-term neurological complications. medlink.comwadsworth.org These can include seizures, hypotonia, and movement disorders. researchgate.netnih.gov Brain imaging, such as MRI, may reveal abnormalities in the cerebral white matter, basal ganglia, and thalami. orpha.net

Cognitive development is variable among individuals with HMGCL deficiency. orpha.net While a favorable neurological outcome is possible with early diagnosis and strict management, with 62.6% of patients showing normal development in one study, a substantial portion experience developmental delays. medlink.comnih.govh-brs.de Speech and motor skill development are frequently affected. orpha.netbabydetect.com In a cohort of 62 patients, long-term neurological complications were common, including seizures (27.41%), speech delay (11.29%), developmental delay (9.677%), and learning disabilities (24.14%). frontiersin.org

| Neurological Finding | Percentage of Patients Affected (in a study of 62 patients) frontiersin.org |

| Seizures | 27.41% |

| Learning Disability | 24.14% |

| Speech Delay | 11.29% |

| Developmental Delay | 9.677% |

| Hyperactivity | 6.45% |

| Hypotonia | 4.83% |

| Ataxic Gait | 1.61% |

Systemic Manifestations (e.g., Hepatomegaly, Cardiomyopathy, Pancreatitis)

Beyond the immediate metabolic and neurological consequences, HMGCL deficiency can affect other organ systems. Hepatomegaly, or an enlarged liver, is a frequent finding during acute metabolic crises, often accompanied by elevated liver transaminases. medlink.comnih.gov Liver dysfunction can be severe, sometimes mimicking Reye's syndrome. medlink.comnih.gov

While less common, cardiac complications have been reported. Dilated cardiomyopathy, a condition where the heart's main pumping chamber is enlarged and weakened, has been observed in some patients and can be fatal. medlink.comnih.govorpha.net Arrhythmias have also been noted. orpha.net

Acute pancreatitis is another recognized, albeit rare, complication of HMGCL deficiency. medlink.comorpha.netelsevierpure.com The pancreas has been reported to have the second-highest HMG-CoA lyase activity after the liver, which may explain its susceptibility to damage during metabolic decompensation. medlink.com

Clinical Manifestations of 3-Methylglutaconyl-CoA Hydratase Deficiency (3-MGA Type I)

3-Methylglutaconyl-CoA hydratase deficiency, also known as 3-methylglutaconic aciduria type I (3-MGA type I), is an inborn error of leucine metabolism caused by mutations in the AUH gene. orpha.net

Variable Phenotype from Asymptomatic to Severe Encephalopathy

The clinical spectrum of 3-MGA type I is remarkably broad. orpha.netdovemed.com Manifestations can range from individuals who are largely asymptomatic to those with severe, progressive neurological disease. medlineplus.gov Symptoms typically emerge in infancy or early childhood and can include delayed development of motor and mental skills (psychomotor delay) and speech delay. dovemed.commedlineplus.govmedlineplus.gov

In more severe cases, individuals may experience failure to thrive, dystonia (involuntary muscle contractions), and spastic quadriparesis (spasms and weakness in the arms and legs). dovemed.commedlineplus.gov Some patients may develop optic atrophy, which is the deterioration of the nerve that connects the eye to the brain. medlineplus.govmedlineplus.gov In some instances, the onset of symptoms can be delayed until adulthood, presenting with leukoencephalopathy (damage to the brain's white matter), which can lead to progressive difficulties with speech (dysarthria), coordination (ataxia), spasticity, and a decline in cognitive function (dementia). medlineplus.gov

| Clinical Spectrum of 3-MGA Type I | Associated Symptoms |

| Mild Phenotype | Mildly delayed speech orpha.netdovemed.com |

| Moderate Phenotype | Psychomotor delay, speech delay, dystonia, spastic quadriparesis medlineplus.govmedlineplus.gov |

| Severe Phenotype | Severe encephalopathy, coma, failure to thrive, metabolic acidosis orpha.netdovemed.com |

| Adult Onset | Leukoencephalopathy, dysarthria, ataxia, spasticity, optic atrophy, dementia medlineplus.gov |

Speech Delay, Psychomotor Delay, and Dystonia

3-Methylglutaconic aciduria (MGA) encompasses a group of metabolic disorders that disrupt mitochondrial energy production. wikipedia.org The clinical presentation of 3-methylglutaconic aciduria type I includes speech delay and delayed development of both mental and motor skills, known as psychomotor delay. wikipedia.org Individuals with this condition may also experience abnormal muscle tone (dystonia), as well as spasms and weakness in the arms and legs (spastic quadriparesis). wikipedia.org

A study evaluating children with developmental language disorders found a mildly increased excretion of 3-methylglutaconic acid in the urine of some participants. nih.gov This suggests that elevated levels of this acid could be a marker for a metabolic disorder that presents with developmental language delay. nih.gov In glutaric aciduria type I, another organic aciduria, a severe dystonic-dyskinetic disorder is a common manifestation. nih.gov Dystonia in these patients can be severe, leading to disability and pain. jkns.or.kr While cognitive functions may be less affected, expressive language and motor functions are often impaired. nih.gov

The presentation of these symptoms can be heterogeneous. Some individuals with glutaric aciduria type I experience an acute onset of dystonia, while others may have a more insidious development of movement disorders without a clear trigger. nih.gov The neurological damage in these conditions can be progressive, and dystonia can be challenging to manage. jkns.or.krfamiliasga.com

Leukoencephalopathy and Progressive Neurological Deficit

In some forms of 3-methylglutaconic aciduria, neurological symptoms can emerge in adulthood. These individuals may develop damage to the white matter of the brain, a condition known as leukoencephalopathy. medlineplus.gov This brain tissue damage is associated with a progressive decline in neurological function. medlineplus.gov

Adult-onset symptoms can include:

Progressive speech problems (dysarthria)

Difficulty with coordination (ataxia)

Muscle stiffness (spasticity)

Deterioration of the optic nerve (optic atrophy)

A decline in intellectual function (dementia) medlineplus.gov

Even when initial symptoms of 3-methylglutaconyl-CoA hydratase deficiency appear in childhood, there is a likelihood of developing leukoencephalopathy and other progressive neurological issues in adulthood. medlineplus.gov Magnetic resonance imaging (MRI) of the brain in patients with related organic acidurias, such as 3-hydroxy-3-methylglutaric aciduria and glutaric aciduria type I, frequently reveals abnormalities in the cerebral white matter, as well as in the thalami and basal ganglia. nih.govorpha.net

Clinical Manifestations of Other 3-Methylglutaric Aciduria Types (Secondary 3-MGA)

Secondary 3-methylglutaric acidurias are a group of inherited metabolic disorders where the excretion of 3-methylglutaconic acid is a secondary finding. rupahealth.com These conditions are often associated with compromised mitochondrial energy metabolism. rupahealth.com

Barth Syndrome (3-MGA Type II): Cardiomyopathy, Neutropenia, Skeletal Problems

Barth syndrome, also known as 3-methylglutaconic aciduria type II, is a rare genetic disorder that primarily affects males. wikipedia.orgnicklauschildrens.org The primary features of Barth syndrome include a weakened and enlarged heart (dilated cardiomyopathy), recurrent infections due to low numbers of white blood cells (neutropenia), skeletal muscle weakness, and growth delay. wikipedia.orgnicklauschildrens.org

Cardiomyopathy is a major characteristic of Barth syndrome and can present at birth or within the first few months of life. nicklauschildrens.orgnih.gov This heart muscle weakness can lead to heart failure and an increased risk of arrhythmia and sudden death. nih.govnih.gov Neutropenia in Barth syndrome can be chronic, intermittent, or cyclical, leading to an increased susceptibility to bacterial infections. nih.govbarthsyndrome.org

Skeletal myopathy, particularly affecting the proximal muscles, is typically present from birth and results in low muscle tone (hypotonia) and delays in motor skill development. nih.gov Growth delays are common, though a significant growth spurt often occurs during puberty, allowing individuals to reach a normal adult height. barthsyndrome.orgmetabolicsupportuk.org

Table 1: Clinical Features of Barth Syndrome (3-MGA Type II)

| Feature | Description |

| Cardiomyopathy | Weakened and enlarged heart, potentially leading to heart failure. nicklauschildrens.orgnih.gov |

| Neutropenia | Low levels of white blood cells, resulting in recurrent infections. nicklauschildrens.orgnih.gov |

| Skeletal Myopathy | Muscle weakness, causing low muscle tone and motor skill delays. nih.gov |

| Growth Delay | Short stature during childhood, with a catch-up growth spurt in puberty. barthsyndrome.orgmetabolicsupportuk.org |

Costeff Syndrome (3-MGA Type III): Optic Atrophy, Choreoathetosis

Costeff syndrome, or 3-methylglutaconic aciduria type III, is an inherited disorder characterized by vision loss, delayed development, and movement problems. nxgenmdx.com The hallmark of this condition is the degeneration of the optic nerves (optic atrophy), which typically begins in infancy or early childhood and leads to progressively worsening vision. nxgenmdx.comwikipedia.org

In late childhood, individuals with Costeff syndrome often develop movement problems, including involuntary, jerky, and twisting movements known as choreoathetosis. wikipedia.orgnih.gov Other neurological features may include muscle stiffness (spasticity), impaired muscle coordination (ataxia), and speech difficulties (dysarthria). nxgenmdx.comorpha.net While many individuals have normal intelligence, some may experience mild to moderate intellectual disability. nxgenmdx.com This disorder is particularly prevalent in the Iraqi Jewish population. wikipedia.orgorpha.net

3-MGA Type V (DCMA Syndrome): Dilated Cardiomyopathy, Ataxia, Testicular Dysgenesis

3-methylglutaconic aciduria type V, also known as Dilated Cardiomyopathy with Ataxia (DCMA) syndrome, is an autosomal recessive disorder. nih.govrarediseases.org It is characterized by the early onset of severe dilated cardiomyopathy with conduction defects, such as long QT syndrome. rarediseases.orgmonarchinitiative.org This heart condition weakens and enlarges the heart, impairing its ability to pump blood effectively and can lead to heart failure. nih.gov

By the age of two, children with DCMA syndrome typically develop problems with coordination and balance (ataxia), which can cause delays in motor skills like standing and walking. nih.gov Other common features include slow growth leading to short stature, and in males, testicular dysgenesis, which can manifest as undescended testes or other genital abnormalities. nih.govnih.gov Mild intellectual disability may also be present. nih.gov

3-MGA Type VII: Neutropenia, Neurologic Manifestations, and Cataracts

3-Methylglutaconic aciduria (3-MGA) Type VII is a rare, autosomal recessive inherited metabolic disorder characterized by a distinctive triad of clinical features: neutropenia, progressive neurologic manifestations, and cataracts. nih.govorpha.net This condition is caused by mutations in the CLPB gene, which encodes a protein crucial for mitochondrial function. researchgate.net

The clinical presentation of 3-MGA Type VII is often severe, with symptoms appearing in early childhood, sometimes even at birth. nih.gov However, the severity and combination of symptoms can vary significantly among affected individuals. researchgate.net

Key Clinical Features of 3-MGA Type VII:

| Feature | Description |

| Neutropenia | A reduced number of neutrophils (a type of white blood cell) is a common finding, leading to an increased susceptibility to recurrent and severe infections. orpha.net |

| Neurologic Manifestations | A wide range of neurological issues are observed, including global developmental delay, intellectual disability, hypotonia (low muscle tone), movement disorders, and seizures. orpha.net Brain imaging may reveal abnormalities such as cerebral or cerebellar atrophy. |

| Cataracts | Opacities in the lens of the eye are a characteristic feature, often congenital or developing in infancy. nih.gov |

Other reported symptoms can include microcephaly, facial dysmorphism, growth retardation, and in some cases, cardiomyopathy. orpha.net The prognosis for 3-MGA Type VII is variable, with some individuals having a more severe course. researchgate.net

Differential Diagnostic Approaches for 3-Ethyl-3-methylglutaric Acidurias

The diagnosis of 3-methylglutaconic acidurias (3-MGA-urias) requires a systematic approach to differentiate between the various types and to exclude other metabolic disorders that may present with similar clinical or biochemical findings. nih.govsjdhospitalbarcelona.org

Distinguishing Primary vs. Secondary 3-Ethyl-3-methylglutaric Acidurias

A fundamental step in the differential diagnosis is to distinguish between primary and secondary forms of 3-MGA-uria. nih.gov

Primary 3-MGA-uria (Type I): This form is a direct result of a defect in the leucine catabolism pathway, specifically a deficiency of the enzyme 3-methylglutaconyl-CoA hydratase, caused by mutations in the AUH gene. nih.govorpha.nethrsa.govnih.govwikipedia.org The accumulation of 3-methylglutaconic acid is a direct consequence of this enzymatic block. nih.gov

Secondary 3-MGA-urias (Types II, III, IV, V, VII, etc.): In these types, the elevated excretion of 3-methylglutaconic acid is not due to a primary defect in leucine metabolism but is rather a secondary marker of underlying mitochondrial dysfunction. nih.govnih.govresearchgate.net These disorders are caused by mutations in various genes that affect mitochondrial function through different mechanisms, such as defective phospholipid remodeling or issues with mitochondrial membrane-associated proteins. nih.govsjdhospitalbarcelona.org

This distinction is crucial as it guides further diagnostic testing and has implications for management and genetic counseling.

Biomarker Profiles and Enzyme Activity Assays for Differentiation

A combination of biochemical analyses of urine and blood, along with specific enzyme assays, is employed to differentiate the types of 3-MGA-uria.

Biomarker Profiles:

The analysis of organic acids in urine is a key diagnostic tool. The pattern of excreted metabolites can provide strong clues to the underlying defect.

| Biomarker | Primary 3-MGA-uria (Type I) | Secondary 3-MGA-urias |

| 3-Methylglutaconic acid (3-MGA) | Markedly elevated. orpha.net | Variably elevated. researchgate.net |

| 3-Methylglutaric acid (3-MG) | Usually only slightly elevated. orpha.net | Variably elevated. nih.gov |

| 3-Hydroxyisovaleric acid | High levels are a distinctive feature. orpha.net | Not typically present. nih.gov |

A leucine-rich meal can be used as a provocative test; in individuals with Type I, this will lead to a significant increase in urinary 3-MGA excretion, which is not seen in secondary forms. nih.gov

Enzyme Activity Assays:

Direct measurement of enzyme activity can confirm a diagnosis of primary 3-MGA-uria.

3-Methylglutaconyl-CoA Hydratase (3-MGH) Assay: The activity of this enzyme can be measured in patient cells, such as fibroblasts or lymphocytes. nih.govnih.govmdpi.com A deficiency in 3-MGH activity is diagnostic for 3-MGA-uria Type I. nih.govmdpi.com In secondary 3-MGA-urias, the activity of this enzyme is normal. nih.gov

Exclusion of Other Metabolic Disorders (e.g., Fatty Acid Oxidation Disorders, Urea Cycle Disorders)

Elevated levels of 3-methylglutaconic acid can sometimes be a secondary finding in other inborn errors of metabolism, particularly during periods of metabolic stress. sjdhospitalbarcelona.orgmdpi.comscispace.comup.ac.za Therefore, it is essential to exclude these conditions.

Fatty Acid Oxidation Disorders (FAODs):

Distinguishing Features of FAODs:

| Clinical/Biochemical Finding | Fatty Acid Oxidation Disorders | 3-Methylglutaconic Acidurias |

| Hypoglycemia | Often hypoketotic (low levels of ketones). nih.gov | Ketosis is typically present. |

| Acylcarnitine Profile | Shows a characteristic pattern of elevated specific acylcarnitines depending on the enzyme defect. rupahealth.com | Generally normal or non-specific changes. |

| Urine Organic Acids | May show dicarboxylic aciduria. nih.gov | Predominantly elevated 3-MGA. |

| Clinical Presentation | Can include lethargy, vomiting, liver dysfunction, cardiomyopathy, and muscle weakness, often triggered by fasting or illness. nih.govnih.gov | Varies by type, but often includes neurological symptoms. |

Urea Cycle Disorders (UCDs):

UCDs are caused by defects in the enzymes responsible for removing ammonia from the bloodstream. nih.govchop.edu Mildly elevated 3-MGA can occasionally be seen in these patients. sjdhospitalbarcelona.orgup.ac.za

Distinguishing Features of UCDs:

| Clinical/Biochemical Finding | Urea Cycle Disorders | 3-Methylglutaconic Acidurias |

| Ammonia | Markedly elevated, especially during metabolic decompensation. nih.gov | Typically normal or only mildly elevated. sjdhospitalbarcelona.org |

| Plasma Amino Acids | Shows a specific pattern of abnormalities, such as elevated citrulline or arginine, depending on the specific UCD. nih.govbiologydiscussion.com | Generally normal. |

| Acid-Base Balance | Often presents with respiratory alkalosis due to hyperventilation. nih.gov | Can present with metabolic acidosis. |

| Clinical Presentation | Symptoms are primarily related to hyperammonemia and can include poor feeding, vomiting, lethargy, seizures, and coma. nih.govchop.edufiliere-g2m.fr | Primarily neurological and other system-specific symptoms depending on the type. |

By carefully evaluating the complete clinical picture and the specific patterns of biomarkers in blood and urine, clinicians can effectively differentiate 3-methylglutaconic acidurias from other metabolic disorders.

Biomarker Research and Clinical Significance of 3 Ethyl 3 Methylglutaric Acid

3-Ethyl-3-methylglutaric Acid as a Diagnostic Marker for Metabolic Disorders

A review of scientific literature does not currently establish this compound as a recognized diagnostic marker for metabolic disorders. While a variety of organic acids are used to diagnose and monitor these conditions, this compound is not typically included in standard organic aciduria panels.

There is no available scientific evidence to suggest a correlation between this compound and mitochondrial dysfunction. The biomarkers commonly associated with mitochondrial dysfunction are other organic acids, such as 3-methylglutaconic acid.

Related Biomarkers in Organic Aciduria Panels

Organic aciduria panels are crucial for diagnosing inborn errors of metabolism and often include a range of metabolites that can indicate specific enzymatic defects. These panels aid in the differential diagnosis of various metabolic disorders by identifying abnormal accumulations of organic acids in urine. rupahealth.comresearchgate.net Several biomarkers are structurally or metabolically related to the glutaric acid family and are routinely analyzed.

3-Hydroxyisovaleric acid (3-HIA) is an organic acid that forms during the metabolism of the branched-chain amino acid leucine (B10760876). rupahealth.comhealthmatters.io Its presence in urine is a key indicator for certain metabolic conditions.

Biotin Deficiency: The urinary excretion of 3-HIA is considered an early and sensitive marker for marginal biotin deficiency. rupahealth.comhealthmatters.iogdx.net The enzyme methylcrotonyl-CoA carboxylase, which is dependent on biotin, is essential for leucine metabolism. Reduced activity of this enzyme leads to an alternative metabolic pathway that results in the formation of 3-HIA. rupahealth.comhealthmatters.io

Inborn Errors of Metabolism: Chronically high levels of 3-hydroxyisovaleric acid are associated with several inborn errors of metabolism, including 3-methylcrotonyl-CoA carboxylase deficiency, 3-hydroxy-3-methylglutaryl-CoA lyase deficiency, and 3-methylglutaconic aciduria type I. healthmatters.ionih.gov

Other Factors: Elevated levels can also be seen in pregnant women, smokers, and individuals on long-term anticonvulsant therapy, reflecting an accelerated metabolism of biotin. healthmatters.io

Table 1: Clinical Significance of 3-Hydroxyisovaleric Acid

| Condition | Association with 3-Hydroxyisovaleric Acid |

| Biotin Deficiency | Sensitive indicator of marginal deficiency. rupahealth.comhealthmatters.io |

| Organic Acidurias | Elevated in 3-methylglutaconic aciduria and 3-hydroxy-3-methylglutaryl-CoA lyase deficiency. healthmatters.iorupahealth.com |

| Lifestyle Factors | Levels may be increased by smoking and certain medications. healthmatters.io |

3-Methylglutaconic acid (3-MGA) is a significant biomarker for a group of inherited metabolic disorders known as 3-methylglutaconic acidurias (3-MGA-urias). rupahealth.com Elevated levels of 3-MGA in urine are a hallmark of these conditions, which often involve mitochondrial dysfunction. rupahealth.comhealthmatters.io

Leucine Catabolism: 3-MGA is an intermediate in the mitochondrial pathway for breaking down the amino acid leucine. rupahealth.com A deficiency in the enzyme 3-methylglutaconyl-CoA hydratase leads to the accumulation of 3-MGA, causing 3-methylglutaconic aciduria type I. rupahealth.comnih.gov

Mitochondrial Dysfunction: In other types of 3-MGA-uria (Types II-V), the elevated 3-MGA levels are not due to a defect in leucine metabolism but are instead associated with various forms of mitochondrial dysfunction. rupahealth.comnih.gov Therefore, 3-MGA is considered a marker for compromised mitochondrial energy production. rupahealth.com These disorders include Barth syndrome (Type II) and Costeff syndrome (Type III). mayocliniclabs.com

Table 2: Types of 3-Methylglutaconic Aciduria

| Type | Underlying Cause | Key Features |

| Type I | Deficiency of 3-methylglutaconyl-CoA hydratase in the leucine catabolism pathway. rupahealth.comnih.gov | Classic organic aciduria. nih.gov |

| Type II (Barth Syndrome) | Affects mitochondrial function through different pathomechanisms. mayocliniclabs.com | X-linked recessive cardiomyopathy, neutropenia, skeletal myopathy. mayocliniclabs.com |

| Type III (Costeff Syndrome) | Affects mitochondrial function. mayocliniclabs.com | Infantile bilateral optic atrophy, extrapyramidal signs. mayocliniclabs.com |

| Type IV | Undefined, associated with various mitochondrial defects. | Progressive neurological impairment, dysfunctional oxidative phosphorylation. |

| Type V (DCMA Syndrome) | Affects mitochondrial function. mayocliniclabs.com | Dilated cardiomyopathy with ataxia. mayocliniclabs.com |

3-Hydroxy-3-methylglutaric acid (HMG) is a key intermediate in the metabolism of leucine and the synthesis of ketone bodies. rupahealth.com

HMG-CoA Lyase Deficiency: The most significant clinical relevance of elevated HMG is in the diagnosis of 3-hydroxy-3-methylglutaric aciduria, an inherited metabolic disorder caused by a deficiency of the enzyme 3-hydroxy-3-methylglutaryl-CoA lyase. rupahealth.comhealthmatters.io

Diagnostic Profile: A preliminary diagnosis of this condition is based on a characteristic pattern of organic acids in the urine, which includes elevated levels of 3-hydroxy-3-methylglutaric, 3-hydroxyisovaleric, and 3-methylglutaconic acids. healthmatters.io

Other Causes: Moderately increased levels of HMG may also be associated with gastrointestinal yeast overgrowth or a decreased synthesis of coenzyme Q10. healthmatters.iohealthmatters.io

Potential for Prognostic and Monitoring Applications

Currently, there is no scientific literature available to support the use of this compound for prognostic or monitoring applications in any clinical context. The monitoring of patients with organic acidurias typically relies on the quantification of well-established biomarkers to assess dietary compliance and metabolic stability. nih.gov

Emerging Roles in Other Disease Contexts (e.g., Prostate Cancer)nih.gov

While historically associated with inborn errors of metabolism, recent metabolomic studies have identified 3-hydroxy-3-methylglutaric acid as a potential biomarker in other disease contexts, most notably in prostate cancer. Research indicates that serum levels of this organic acid, along with others, can help differentiate between prostate cancer, benign prostatic hyperplasia (BPH), and prostatitis.

One study identified 3-hydroxy-3-methylglutaric acid as one of four key metabolites in a diagnostic model for prostate cancer. nih.gov This model demonstrated an area under the curve (AUC) of 0.804, with a sensitivity of 84.2% and a specificity of 71.2% for identifying prostate cancer. nih.gov The contents of 3-hydroxy-3-methylglutaric acid were found to be significantly different in the serum of prostate cancer patients compared to normal controls. nih.gov

Further analysis in the same study highlighted the utility of a panel of serum organic acid metabolites for differentiating between various prostate conditions. nih.gov For instance, a diagnostic model including 3-hydroxy-3-methylglutaric acid, citric acid, pyroglutamic acid, phenyllactic acid, ethylmalonic acid, and hippuric acid was effective in distinguishing BPH from prostatitis, achieving an AUC of 0.817 for 3-hydroxy-3-methylglutaric acid alone in this distinction. nih.gov

These findings suggest that altered levels of 3-hydroxy-3-methylglutaric acid may reflect underlying metabolic shifts associated with prostate cancer development and progression. As a non-invasive biomarker, it holds the potential to improve early detection and differential diagnosis of prostate pathologies. nih.gov

Detailed Research Findings

The following tables summarize the diagnostic performance of 3-hydroxy-3-methylglutaric acid and other organic acids in prostate disease, based on recent research findings. nih.gov

Table 1: Diagnostic Performance of Serum Organic Acid Metabolites in Identifying Prostate Cancer

| Biomarker | Area Under the Curve (AUC) | Sensitivity | Specificity |

| 3-hydroxy-3-methylglutaric acid | 0.804 | 84.2% | 71.2% |

| Citric acid | 0.918 | 86.8% | 86.5% |

| Malic acid | 0.862 | 76.3% | 82.7% |

| Phenyllactic acid | 0.713 | - | - |

Data sourced from a study on serum organic acid metabolites as potential biomarkers for prostate diseases. nih.gov

Table 2: Diagnostic Performance of Serum Organic Acid Metabolites in Differentiating Benign Prostatic Hyperplasia (BPH) from Prostatitis

| Biomarker | Area Under the Curve (AUC) |

| Citric acid | 0.926 |

| Pyroglutamic acid | 0.864 |

| Phenyllactic acid | 0.850 |

| Ethylmalonic acid | 0.843 |

| 3-hydroxy-3-methylglutaric acid | 0.817 |

| Hippuric acid | 0.791 |

Data sourced from a study on serum organic acid metabolites as potential biomarkers for prostate diseases. nih.gov

Therapeutic Strategies and Research Directions for 3 Ethyl 3 Methylglutaric Acid Disorders

Nutritional and Dietary Management

A cornerstone of managing 3-Ethyl-3-methylglutaric acid disorders is lifelong dietary modification aimed at reducing the production of toxic metabolites.

Protein/Leucine (B10760876) Restriction

Given that 3-hydroxy-3-methylglutaric acid is an intermediate in the degradation of leucine, a primary therapeutic approach is the restriction of dietary protein, and specifically, the amino acid leucine. wa.gov This strategy aims to limit the substrate for the deficient 3-hydroxy-3-methylglutaryl-CoA lyase enzyme, thereby reducing the accumulation of harmful organic acids. umich.edu Patients often require a special medical formula that provides essential amino acids while being low in or free of leucine. wa.gov Clinical studies have demonstrated that a leucine-restricted diet can lead to a significant decrease in the urinary excretion of abnormal organic acids. umich.edu For instance, in one reported case, restricting leucine intake to 87 mg/kg/day resulted in a marked reduction of these metabolites. nih.gov

Fat Restriction

In addition to protein restriction, limiting dietary fat intake is another crucial component of managing these disorders. wa.gov The rationale for fat restriction is to minimize the body's reliance on fat for energy, which can be particularly important during periods of illness or fasting when the risk of metabolic decompensation is high. umich.edu Research has shown that a diet with a reduced percentage of total calories from fat, in conjunction with other dietary modifications, is effective in the early treatment of 3-hydroxy-3-methylglutaric aciduria. umich.edunih.gov

High Carbohydrate Intake and Avoidance of Fasting

To compensate for the restrictions on protein and fat and to provide a readily available energy source, a diet high in carbohydrates is recommended. wa.gov This helps to prevent the body from breaking down its own protein and fat stores for energy, a process that would exacerbate the metabolic problem. Regular feeding and the avoidance of fasting are critical to maintain stable blood glucose levels and prevent catabolism. orpha.net During acute metabolic crises, intravenous administration of 10% glucose is a key intervention. orpha.net

| Dietary Strategy | Rationale | Key Recommendations |

| Protein/Leucine Restriction | To decrease the production of toxic metabolites from leucine breakdown. | Use of leucine-free medical formulas; carefully controlled intake of natural protein. wa.gov |

| Fat Restriction | To reduce the metabolic burden and reliance on fat for energy. | Limit the percentage of total calories from dietary fats. umich.edu |

| High Carbohydrate Intake | To provide a primary energy source and prevent catabolism. | Ensure regular meals and snacks rich in carbohydrates. wa.gov |

| Avoidance of Fasting | To prevent hypoglycemia and metabolic decompensation. | Frequent feeding schedule, especially for infants and young children. orpha.net |

Pharmacological Interventions and Supplementation

Alongside dietary management, certain supplements and pharmacological agents play a vital role in the therapeutic regimen for this compound disorders.

L-Carnitine Supplementation

L-carnitine is a crucial compound that assists in the transport of fatty acids into the mitochondria for energy production and helps in the removal of toxic acyl-CoA compounds. researchgate.net In disorders of organic acid metabolism, a secondary carnitine deficiency can occur. researchgate.net Supplementation with L-carnitine is a common practice as it is believed to help detoxify the body by binding to and facilitating the excretion of accumulated toxic organic acids. researchgate.netnih.gov Clinical observations have shown that L-carnitine supplementation can normalize low carnitine levels in patients and may contribute to clinical improvement. umich.edunih.gov The beneficial effects of L-carnitine have been noted in several organic acidemias, including 3-hydroxy-3-methylglutaric aciduria. familiasga.com

Antioxidants (e.g., Creatine, Melatonin)

The accumulation of organic acids in these disorders can lead to oxidative stress, which is an imbalance between the production of free radicals and the body's ability to counteract their harmful effects. This oxidative stress can contribute to cellular damage, particularly in the brain. Research has explored the potential therapeutic role of antioxidants in mitigating this damage.

Melatonin (B1676174) , a hormone with known antioxidant properties, has been investigated for its ability to protect against the oxidative damage induced by metabolites like 3-hydroxy-3-methylglutaric acid. nih.gov Its ability to scavenge free radicals and reduce oxidative damage may offer a neuroprotective effect. nih.gov Studies have shown that melatonin can mitigate ischemic brain damage, suggesting a potential benefit in conditions where neuronal cells are under metabolic stress. nih.gov

While the direct use of creatine in this compound disorders is less documented in the provided search results, its role as an antioxidant and in cellular energy metabolism is well-established in other contexts. The general principle of using antioxidants is to counteract the oxidative damage that is a common feature of many metabolic disorders.

| Intervention | Mechanism of Action | Potential Benefits |

| L-Carnitine | Facilitates removal of toxic acyl groups and transport of fatty acids. researchgate.netfamiliasga.com | Normalizes carnitine levels, aids in detoxification. umich.edunih.gov |

| Melatonin | Acts as a potent antioxidant, scavenging free radicals. nih.gov | May reduce oxidative stress and protect against neurological damage. nih.gov |

Specific Compound Modulators (e.g., Bezafibrate (B1666932), Kynurenic Acid)

Recent research has explored the potential of specific compounds to modulate the metabolic pathways affected in organic acidurias.

Bezafibrate: This compound, a pan-peroxisome proliferator-activated receptor (PPAR) agonist, has shown promise in preclinical studies. Research on 3-methylglutaric acid (MGA), which accumulates in 3-methylglutaconic and 3-hydroxy-3-methylglutaric acidurias, demonstrated that bezafibrate can prevent MGA-induced oxidative stress, mitochondrial dysfunction, and neural injury in the brains of developing rats. nih.govresearchgate.net These findings suggest that bezafibrate could be a potential adjunct therapy for these conditions by mitigating the toxic effects of accumulated metabolites. researchgate.netnih.gov

Kynurenic Acid: This metabolite of the kynurenine (B1673888) pathway is being investigated for its potential role in mitigating the neurological damage seen in some organic acidurias. nih.gov The accumulation of certain organic acids can lead to excitotoxic mechanisms in the brain. It is hypothesized that metabolites of the kynurenine pathway may be involved in the pathogenic process. nih.gov Further research is needed to fully understand the therapeutic potential of kynurenic acid in these disorders.

Table 1: Investigational Compound Modulators

| Compound | Mechanism of Action (Proposed) | Potential Therapeutic Benefit |

|---|---|---|

| Bezafibrate | PPAR agonist | Prevents oxidative stress and mitochondrial dysfunction |

Management of Acute Metabolic Crises (e.g., Intravenous Glucose)

The primary goal during an acute metabolic crisis in disorders like 3-hydroxy-3-methylglutaric aciduria is to reverse the catabolic state and prevent further neurological damage. orpha.net These crises are often triggered by infections, fasting, or other stressors and are characterized by hypoglycemia and metabolic acidosis. nih.gov

Immediate in-patient emergency treatment is crucial and should be initiated without delay. nih.govfamiliasga.com The cornerstone of managing these acute episodes is the administration of intravenous fluids containing a high concentration of glucose (typically 10%). orpha.netbimdg.org.uk This provides an immediate energy source, reduces the body's reliance on protein and fat breakdown, and thereby decreases the production of toxic organic acids. familiasga.com In cases of persistent hyperglycemia, insulin (B600854) may be administered to facilitate glucose uptake by the cells. nih.govfamiliasga.com Judicious use of intravenous sodium bicarbonate may also be employed to correct metabolic acidosis. nih.gov

Symptomatic Treatment and Multidisciplinary Care

Long-term management of individuals with these disorders requires a comprehensive and coordinated approach from a multidisciplinary team of specialists. nih.gov This team-based approach is essential for addressing the various symptoms that can arise and for optimizing the patient's quality of life. nih.gov

The care team typically includes:

Dietitians: To manage the specialized low-protein/leucine-restricted diet.

Nurses: To provide ongoing care and education.

Neurologists: To manage neurological complications such as dystonia and seizures. orpha.net

Cardiologists: To monitor for and treat cardiac issues like dilated cardiomyopathy and arrhythmias. orpha.net

Gastroenterologists: To manage issues such as hepatomegaly and acute pancreatitis. orpha.net

Genetic Counselors: To provide information and support to the family regarding the genetic nature of the disorder. orpha.net

Symptomatic treatment is tailored to the individual's specific needs and may include anti-seizure medications, physical therapy to manage hypotonia, and speech therapy for developmental delays. orpha.net

Gene Therapy and Novel Therapeutic Approaches (Future Research)

The future of treatment for organic acidurias like HMG aciduria lies in the development of novel therapeutic approaches that target the underlying genetic defect.

Gene Therapy: Gene therapy is a promising avenue of research. The goal is to introduce a correct copy of the defective gene (e.g., HMGCL for 3-hydroxy-3-methylglutaric aciduria) into the patient's cells to restore normal enzyme function. nih.gov Recent studies in other organic acidurias, such as glutaric aciduria type I, have shown that gene replacement can rescue neuronal alterations in cellular models. nih.gov Research is ongoing to develop safe and effective gene delivery vectors, such as adeno-associated viruses (AAV), for treating these metabolic disorders. nih.govumassmed.edu

Novel Small-Molecule Inhibitors: Another area of future research is the identification of small-molecule inhibitors that can modulate the metabolic pathway to reduce the production of toxic metabolites. For example, in glutaric aciduria type I, research is focused on finding inhibitors for enzymes upstream in the lysine (B10760008) degradation pathway to divert metabolism towards less harmful compounds. grantome.com This strategy could potentially be adapted for other organic acidurias.

Continued research into these and other novel therapeutic strategies offers hope for improved outcomes for individuals affected by these rare metabolic disorders.

Advanced Research Models for 3 Ethyl 3 Methylglutaric Acid Studies

In Vitro Cellular Models (e.g., Rat Cortical Synaptosomes, Fibroblasts)

In vitro models provide a controlled environment to dissect the specific molecular effects of organic acids on neural and other cell types. Rat cortical synaptosomes, which are isolated nerve terminals, and cultured fibroblasts are prominent examples of such systems.

Rat Cortical Synaptosomes

Synaptosomes are a powerful tool for studying synaptic function and neurotoxicity. Research on related compounds like 3-methylglutaric acid (MGA) demonstrates their utility. Studies using synaptosomes isolated from the cerebral cortex of young rats have shown that MGA can significantly interfere with crucial neuronal functions. For instance, MGA was found to decrease mitochondrial redox potential and inhibit the activity of Na+,K+-ATPase, a vital enzyme for maintaining neuronal membrane potential and neurotransmission nih.gov. The inhibition of Na+,K+-ATPase by MGA was preventable by antioxidants, suggesting that the mechanism of damage involves the generation of reactive oxygen species nih.gov. Further studies revealed that MGA can induce lipid peroxidation, another marker of oxidative stress, in synaptosomal preparations nih.gov. These findings pinpoint mitochondrial dysfunction and oxidative damage as key mechanisms of neurotoxicity.

Fibroblasts

Human skin fibroblasts are another valuable in vitro model, particularly for studying enzymatic deficiencies that lead to the accumulation of organic acids. Fibroblasts can be cultured from skin biopsies of patients with inherited metabolic disorders. For example, in studies of 3-hydroxy-3-methylglutaric aciduria, fibroblasts have been instrumental in characterizing the properties of the deficient enzyme, 3-hydroxy-3-methylglutaryl-CoA lyase (HMG-CoA lyase) nih.gov. Research using these cells has helped to establish the optimal conditions for enzyme activity and to confirm the enzymatic defect in affected individuals nih.gov. Fibroblasts are also used to investigate the downstream cellular consequences of enzyme deficiencies and to test potential therapeutic interventions.

Table 1: Summary of Findings from In Vitro Studies on Related Glutaric Acids

| Model System | Compound Studied | Key Findings | Reference |

|---|---|---|---|

| Rat Cortical Synaptosomes | 3-Methylglutaric Acid (MGA) | Reduced mitochondrial redox potential by 25%. nih.gov | nih.gov |

| Rat Cortical Synaptosomes | 3-Methylglutaric Acid (MGA) | Inhibited Na+,K+-ATPase activity by 30%. nih.gov | nih.gov |

| Rat Cortical Synaptosomes | 3-Methylglutaric Acid (MGA) | Increased lipid peroxidation at concentrations of 1 and 5 mM. nih.gov | nih.gov |